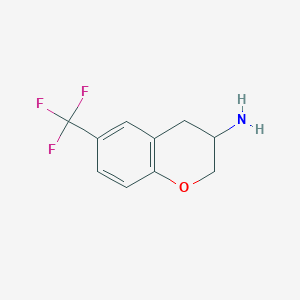

6-(Trifluoromethyl)chroman-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

6-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-amine |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-3,8H,4-5,14H2 |

InChI Key |

YOLYMEYJBNPXMX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)C(F)(F)F)N |

Origin of Product |

United States |

Significance of Chroman Scaffolds in Organic Chemistry

The chroman framework, a heterocyclic motif consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a cornerstone in organic and medicinal chemistry. rsc.orgacs.org Chroman and its derivatives, such as chroman-4-one, are integral components of a vast number of natural products, including polyphenols, and serve as versatile building blocks for the synthesis of new therapeutic agents. rsc.orgalchempharmtech.comrsc.org

The significance of the chroman scaffold lies in its structural versatility and its association with a wide spectrum of pharmacological activities. acs.orgnih.gov Research has demonstrated that compounds incorporating this structure exhibit properties ranging from antimicrobial and anti-inflammatory to antioxidant and anticancer. alchempharmtech.comnih.gov The ability to readily modify the chroman ring at various positions allows chemists to fine-tune the molecule's properties, making it a "privileged scaffold"—a molecular framework that can provide ligands for diverse biological receptors. alchempharmtech.com This adaptability has made chroman derivatives the subject of intense study for developing new drugs and bioactive materials. rsc.org

Table 1: Key Features of Core Chemical Moieties

| Moiety | Key Characteristics & Significance | Primary Citations |

|---|---|---|

| Chroman Scaffold | A privileged heterocyclic structure found in numerous natural and synthetic compounds. It serves as a versatile building block for designing molecules with a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. | rsc.orgacs.orgalchempharmtech.comnih.gov |

| Trifluoromethyl Group (-CF3) | A key functional group in medicinal chemistry used to enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. It acts as a bioisostere for methyl and chloro groups. | researchgate.netnih.govacs.orgmdpi.com |

Strategic Integration of the Trifluoromethyl Group in Molecular Architecture

The trifluoromethyl (-CF3) group is a powerful tool in modern drug design, strategically incorporated into molecular frameworks to enhance their physicochemical and biological profiles. nih.govacs.org Its inclusion can profoundly impact a compound's lipophilicity, metabolic stability, and binding selectivity. acs.org The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond make the -CF3 group exceptionally stable against metabolic degradation, a crucial attribute for increasing a drug's half-life. researchgate.net

Furthermore, the trifluoromethyl group is often employed as a bioisostere for methyl or chloro groups. researchgate.net This substitution can lead to improved potency and a better pharmacokinetic profile. For instance, replacing a metabolically vulnerable methyl group can prevent oxidative breakdown by metabolic enzymes. researchgate.net The introduction of a -CF3 group can also increase a compound's lipophilicity, which may improve its ability to cross cell membranes and enhance its bioavailability. chemenu.com A wide range of FDA-approved drugs, such as the antidepressant Fluoxetine and the glaucoma medication Travoprost, feature a trifluoromethyl group, underscoring its importance in successful pharmaceutical development. mdpi.com

Overview of 6 Trifluoromethyl Chroman 3 Amine As a Subject of Academic Inquiry

While the chroman scaffold and the trifluoromethyl group are individually well-studied, specific academic literature on 6-(Trifluoromethyl)chroman-3-amine is not extensive. The compound is recognized and available commercially as a building block for chemical synthesis. alchempharmtech.com Its status as a subject of academic inquiry arises primarily from the logical combination of its two key structural components.

The interest in this specific molecule is driven by the hypothesis that the fusion of the biologically active chroman core with the property-enhancing trifluoromethyl group could yield novel compounds with significant therapeutic potential. Research on structurally related molecules, such as other substituted chroman-amines and trifluoromethylated heterocycles, provides a strong rationale for its investigation. researchgate.netnih.gov For example, studies on other 3-aminomethylene chromanones have explored their synthesis and cytotoxic effects, indicating a research pathway for amine-substituted chromans. nih.govacs.org

Scope and Objectives of Scholarly Investigations Pertaining to the Compound

Stereoselective Approaches to Chroman-3-amine (B1202177) Synthesis

The creation of specific stereoisomers of chroman-3-amines is crucial for their application in drug discovery, as different enantiomers and diastereomers often exhibit distinct biological activities.

Enantioselective and Diastereoselective Routes

The asymmetric synthesis of chroman-3-amines can be approached through several strategic disconnections. One common method involves the stereoselective reduction of a chroman-3-one (B94795) precursor. For instance, the asymmetric hydrogenation of exocyclic ketimines derived from 4-chromanones has been explored, although it can present challenges due to conformational strain upon metal coordination. nih.govnih.gov A highly enantioselective palladium-catalyzed hydrogenation using a Brønsted acid as an activator has been reported to provide access to enantioenriched cyclic amines. nih.gov

Another powerful strategy is the asymmetric aza-Henry reaction, which involves the addition of a nitroalkane to an imine. This method can be used to construct trifluoromethyl β-nitroamines, which can then be further transformed into the target chiral amines. frontiersin.orgnih.gov The use of amino acid-derived quaternary ammonium (B1175870) salts as catalysts has shown success in the asymmetric aza-Henry reaction of N-Boc trifluoromethyl ketimines, yielding products in good to excellent yields and with moderate to good enantioselectivities under mild conditions. frontiersin.orgnih.gov

Furthermore, the diastereoselective construction of substituted 3-aminooxindoles has been achieved through the addition of γ-substituted allylindiums to isatin (B1672199) ketimines, highlighting a method for creating adjacent stereocenters with high control. researchgate.net While not a direct synthesis of chroman-3-amines, this methodology demonstrates a viable strategy for controlling diastereoselectivity in the formation of related amino-heterocyclic systems.

Chiral Catalyst Applications in Asymmetric Construction

The development and application of chiral catalysts are central to the enantioselective synthesis of chroman-3-amines. Chiral primary amine-based organocatalysts, derived from natural sources like amino acids and Cinchona alkaloids, have proven to be versatile and powerful tools in asymmetric synthesis. nih.gov These catalysts can mediate a wide range of enantioselective transformations.

A notable example is the use of a newly developed chiral organic catalyst for the unprecedented, highly enantioselective catalytic isomerization of trifluoromethyl imines. nih.govnih.gov This method provides access to both aryl and alkyl trifluoromethylated amines with high enantioselectivities. The catalyst, a 9-OH cinchona alkaloid, was found to be particularly effective for this proton transfer catalysis. nih.gov

Metal-based chiral catalysts also play a significant role. Chiral-at-metal catalysts, where the stereogenicity resides on the metal center, offer a minimalist approach to asymmetric catalysis. documentsdelivered.com Additionally, chiral Lewis acid-bonded picolinaldehyde has been utilized in the enantiodivergent Mannich/condensation reaction of glycine (B1666218) esters, showcasing the potential of cooperative catalysis involving chiral Lewis acids. nih.gov

Regioselective Introduction of the Trifluoromethyl Moiety

The precise placement of the trifluoromethyl group on the chroman framework is critical for modulating its biological activity.

C-H Trifluoromethylation Strategies

Direct C-H trifluoromethylation of aromatic compounds represents a highly atom-economical and efficient method for introducing the CF3 group. This approach avoids the need for pre-functionalized starting materials. While specific examples for the direct C-H trifluoromethylation of the chroman-3-amine core at the 6-position are not extensively documented, general methods for the regioselective trifluoromethylation of aromatic compounds are well-established and could potentially be adapted.

Trifluoromethylation Reagents and Associated Reaction Mechanisms

A variety of reagents have been developed for the introduction of the trifluoromethyl group. These can be broadly categorized based on their reaction mechanism as electrophilic, nucleophilic, or radical trifluoromethylating agents.

Electrophilic Trifluoromethylating Reagents: These reagents, often referred to as "CF3+" sources, are electron-deficient and react with nucleophilic substrates.

Nucleophilic Trifluoromethylating Reagents: These reagents act as "CF3-" sources and are used to trifluoromethylate electrophilic substrates. A prominent example is the Ruppert-Prakash reagent (TMSCF3), which is often used in copper-catalyzed trifluoromethylation reactions.

Radical Trifluoromethylating Reagents: These reagents generate a trifluoromethyl radical (•CF3) that can then react with the substrate. The Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na) is a well-known example that generates the •CF3 radical under oxidative conditions.

The synthesis of 4-trifluoromethyl-2H-chromenes has been achieved from substituted 2-(trifluoroacetyl)phenols and vinyltriphenylphosphonium chloride, demonstrating a route to incorporate the trifluoromethyl group prior to the formation of the full chroman ring system. researchgate.net

Novel Cyclization and Ring-Closing Strategies for Chroman Frameworks

The construction of the chroman ring itself is a key step in the synthesis of this compound. Various novel cyclization strategies have been developed to form this heterocyclic system.

One approach involves the intramolecular indium-mediated allylation of chiral hydrazones, which delivers chromanes with excellent diastereoselectivity. frontiersin.org This method has been successfully applied to the synthesis of the core structure of a chromane (B1220400) antibiotic. frontiersin.org

Another strategy is the diastereoselective synthesis of substituted chromenopyrrolidinones from amino acid-derived nitriles, which involves a Knoevenagel-transesterification sequence followed by a palladium-catalyzed cyclization. While this leads to a fused ring system, the underlying principles of palladium-catalyzed cyclization could be applicable to the synthesis of the chroman core.

Furthermore, the synthesis of 4-trifluoromethyl-2H-chromenes via the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride provides a direct method to construct the trifluoromethylated chromene ring, which can then be further functionalized to the desired chroman-3-amine. researchgate.net

Tandem Annulation Reaction Pathways

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolation of intermediates, offer an efficient pathway to the chroman framework. These reactions often begin with a key intermolecular reaction followed by an intramolecular cyclization (annulation).

A plausible and powerful approach for synthesizing the 6-(trifluoromethyl)chroman backbone involves the tandem reaction of a substituted phenol (B47542) with an α,β-unsaturated compound. For the specific target, this would involve 4-(trifluoromethyl)phenol (B195918) as the starting material. One established strategy is the oxa-Michael-Aldol tandem reaction. In this sequence, the phenoxide, generated from 4-(trifluoromethyl)phenol, first engages in a conjugate addition (oxa-Michael reaction) with an acrolein derivative. The resulting intermediate then undergoes an intramolecular aldol (B89426) condensation to form a chromene, which can be subsequently reduced to the chroman skeleton.

Another versatile strategy is the metal-catalyzed tandem annulation. For instance, bismuth triflate (Bi(OTf)₃) has been shown to mediate the one-pot tandem annulation of oxygenated arenes, suggesting its potential applicability. rsc.org A hypothetical route could involve the Bi(OTf)₃-catalyzed reaction between 4-(trifluoromethyl)phenol and a suitable three-carbon partner, such as a cinnamyl derivative, proceeding through a Friedel-Crafts-type alkylation followed by intramolecular cyclization. Palladium-catalyzed tandem reactions have also been extensively developed for heterocycle synthesis and could be adapted for this purpose.

The following table summarizes various catalytic systems that have been employed for tandem reactions leading to chromane and related heterocyclic structures, which could be adapted for the synthesis of the target compound.

| Catalyst/Mediator | Reaction Type | Precursors | Potential Application for Target Synthesis |

| DBU | Tandem Annulation | Propargylamines and acyl carbene surrogates nih.gov | Reaction of 4-(trifluoromethyl)phenol with a suitable propargylamine (B41283) derivative. |

| DDQ | Oxidative Coupling/Annulation | o-hydroxyaryl enaminones researchgate.net | Synthesis of a 6-(trifluoromethyl)chromone precursor from a corresponding enaminone. |

| Bi(OTf)₃ | Tandem Friedel-Crafts Annulation | Aryl isochroman-3-ones and arenes rsc.org | Cyclization strategies involving 4-(trifluoromethyl)phenol as the arene component. |

This table presents generalized systems; specific adaptation for this compound would require empirical validation.

Cascade Cyclization Methodologies

Cascade cyclizations are similar to tandem reactions but are often characterized by a more complex series of intramolecular events triggered by a single initiation step. A prominent strategy for chromane synthesis is through the generation of ortho-quinone methides (o-QMs) as reactive intermediates.

An arylamine-catalyzed Mannich-cyclization cascade reaction represents a viable method for accessing the chroman ring system. nih.gov In a hypothetical pathway tailored for this compound, the reaction would commence with the condensation of 4-(trifluoromethyl)phenol, an amine, and an α,β-unsaturated aldehyde (e.g., cinnamaldehyde). An aniline (B41778) catalyst facilitates the formation of a reactive iminium ion, which then undergoes an electrophilic substitution onto the electron-rich phenol ring. This generates an intermediate that cyclizes via an intramolecular oxa-Michael addition to form the chroman ring. The amine at the 3-position can be installed directly or derived from a precursor group introduced during the cascade.

This approach is notable for its operational simplicity and the use of simple catalysts under mild conditions, making it an attractive strategy for constructing a library of substituted chromanes. nih.gov

Strategic Functional Group Interconversions and Protecting Group Chemistry

The synthesis of a complex molecule like this compound is rarely a linear path and often requires strategic manipulation of functional groups. Protecting group chemistry, particularly for the amine functionality, is indispensable for achieving the desired outcome.

Amine Protection and Deprotection Techniques for Synthetic Versatility

The nucleophilic and basic nature of the amine group necessitates its protection during many synthetic transformations, such as the construction of the chroman ring or subsequent modifications. rsc.org The choice of protecting group is critical and is dictated by its stability to the reaction conditions employed in other steps and the mildness of the conditions required for its removal. Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. Its removal is conveniently achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The Cbz group, installed with benzyl (B1604629) chloroformate (CbzCl), is stable to acidic and mildly basic conditions but is readily cleaved by catalytic hydrogenation, a method that is orthogonal to the removal of many other protecting groups. The selection of a protecting group can also influence the stereochemical outcome of a reaction. rsc.org

Below is a table detailing common amine protection strategies relevant to the synthesis of chroman-3-amines.

| Protecting Group | Structure | Protection Reagent | Deprotection Conditions |

| Boc | -C(O)OC(CH₃)₃ | Boc₂O, base (e.g., Et₃N, NaHCO₃) | TFA in DCM; or HCl in dioxane/MeOH organic-synthesis.com |

| Cbz | -C(O)OCH₂C₆H₅ | CbzCl, base (e.g., Na₂CO₃) | H₂, Pd/C; or HBr/AcOH organic-synthesis.com |

| Acetyl (Ac) | -C(O)CH₃ | Ac₂O, base (e.g., pyridine) | Acidic or basic hydrolysis (e.g., LiOH, HCl) organic-synthesis.com |

| Benzyl (Bn) | -CH₂C₆H₅ | BnBr, base (e.g., K₂CO₃) | Catalytic Hydrogenation (H₂, Pd/C) organic-synthesis.com |

Precursor Design and Elucidation of Synthetic Utility

The design of an efficient synthesis hinges on the strategic selection of precursors. For this compound, the key starting materials are a phenol bearing the trifluoromethyl group and a synthon that can introduce the C2-C3-C4 fragment containing the amine.

Allylic Precursors: 2-Allyl-4-(trifluoromethyl)phenol can serve as a precursor in cyclization reactions. An enantioselective carbosulfenylation of this alkene, followed by functional group manipulation of the resulting thioether, could establish the stereocenters at C3 and C4. nih.gov

Chromanone-based Precursors: An alternative powerful strategy involves the initial synthesis of 6-(trifluoromethyl)chroman-4-one . This intermediate can be prepared via methods like the intramolecular Friedel-Crafts cyclization of a corresponding 3-(4-(trifluoromethyl)phenoxy)propanoic acid. The chromanone can then be converted to the 3-amine. This conversion can be achieved through several routes, such as the formation of a 3-oxime followed by reduction, or by establishing an enamine which is then reduced. A rhodium-catalyzed hydrogenation of a corresponding 6-(trifluoromethyl)chromen-4-one could provide the chromanone with high enantioselectivity. organic-chemistry.org

Nitroalkene Precursors: The reaction of 4-(trifluoromethyl)phenol with a nitroalkene like 3-nitroprop-1-ene (B1620108) in a tandem Michael addition-cyclization could yield a nitro-substituted chroman, which can then be reduced to the desired amine.

Elucidation of Synthetic Utility: The synthetic utility of this compound is significant, primarily driven by the desirable properties conferred by the trifluoromethyl group. The α-trifluoromethyl amine motif is a key pharmacophore found in numerous bioactive molecules and approved drugs. nih.gov

The incorporation of a CF₃ group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability due to its lipophilicity. Therefore, this compound serves as a valuable chiral building block for:

Drug Discovery: As a scaffold for generating libraries of compounds for screening against various biological targets. The chroman framework itself is a privileged structure in medicinal chemistry. nih.gov

Agrochemicals: Fluorinated compounds often exhibit potent herbicidal or pesticidal activity.

Materials Science: The unique electronic nature of the trifluoromethyl group can be exploited in the design of functional materials.

The enantioselective synthesis of such amines is particularly crucial, as different enantiomers of a chiral drug often have vastly different pharmacological and toxicological profiles. nih.govnih.gov

Elucidation of Reaction Pathways and Transition State Structures

The reaction pathways of this compound are dictated by its primary functional groups: the nucleophilic amine and the electronically modified aromatic ring. Plausible reactions include N-acylation, N-alkylation, and participation in condensation or multicomponent reactions. For instance, in reactions analogous to the condensation of 3-formylchromones with primary amines, the amine group of this compound would be expected to act as the initial nucleophile attacking an electrophilic carbonyl carbon. acs.org

The elucidation of precise reaction pathways and the characterization of associated transition states for a molecule like this compound would heavily rely on computational chemistry. Density Functional Theory (DFT) calculations are a standard tool for this purpose. Such studies can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. For example, DFT calculations at a level like M06-2X/6-311++G(d,p) could model the heterolytic cleavage of bonds or the formation of intermediates. nih.gov Mechanistic studies on the trifluoromethylation of alkenes have used DFT to calculate the energy barriers for radical addition and reductive elimination steps, identifying the rate-determining step of the reaction. nih.govsemanticscholar.org Similarly, investigations into OCF3-migration have utilized DFT to support a proposed mechanism involving the formation of a short-lived ion pair, calculating activation free energies for bond cleavage that confirm feasibility under experimental conditions. nih.gov

A hypothetical reaction pathway, such as the N-arylation of this compound, would likely proceed through a transition state involving the amine nitrogen, the aryl halide, and a metal catalyst. Computational modeling would be essential to determine the geometry and energy of this transition state, thereby clarifying the reaction mechanism.

Analysis of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is a balance of nucleophilic and electrophilic characteristics distributed across the molecule. masterorganicchemistry.com

Nucleophilic Reactivity

The primary nucleophilic center is the lone pair of electrons on the nitrogen atom of the 3-amine group. As a secondary amine, it is expected to be more nucleophilic than ammonia (B1221849) or primary amines due to the electron-donating inductive effect of the two attached carbon atoms. masterorganicchemistry.com However, the strong electron-withdrawing nature of the trifluoromethyl (CF3) group at the 6-position of the chroman ring exerts a significant influence. This group deactivates the entire aromatic system via a negative inductive effect (-I), which is transmitted through the molecular framework to the amine. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to a non-fluorinated analogue like chroman-3-amine. nih.gov The oxygen atom of the chroman ether linkage also possesses lone pairs and can act as a weak nucleophile or a hydrogen bond acceptor.

| Compound | Predicted Nucleophilicity | Key Influencing Factor |

| Ammonia (NH₃) | Low | Baseline |

| Primary Amine (R-NH₂) | Moderate | +I effect of one alkyl group |

| This compound | Moderate | +I effect of two alkyl carbons, offset by strong -I effect of remote CF₃ group |

| Secondary Amine (R₂-NH) | High | +I effect of two alkyl groups |

| Quinuclidine | Very High | "Tied-back" structure minimizes steric hindrance around nitrogen masterorganicchemistry.com |

Electrophilic Reactivity

Electrophilic character in the molecule is primarily located on the aromatic ring. The CF3 group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, any electrophilic attack on the benzene (B151609) ring of the chroman moiety would be disfavored but would be directed to the C5 and C7 positions, which are meta to the CF3 group.

Furthermore, the CF3 group itself imparts electrophilic character to the molecule in the context of radical reactions. While alkyl radicals are generally nucleophilic, the trifluoromethyl radical (•CF3) is known to be electrophilic. nih.gov This is due to the overwhelming inductive effect of the three fluorine atoms. This underlying electronic property means that reactions involving radical intermediates could see the trifluoromethyl-substituted ring acting as an electrophilic partner.

Catalytic Transformations Involving the Chroman-3-amine Moiety

The chroman-3-amine scaffold is amenable to a variety of catalytic transformations, enabling further functionalization. The amine can act as a directing group or a handle for coupling reactions, while the C-H bonds of the chroman ring are potential sites for late-stage functionalization.

One major challenge in catalytic reactions involving α-trifluoromethyl amines is that the strong inductive effect of the CF3 group can hinder the coordination of a metal catalyst to a nearby functional group and may facilitate racemization after a reaction. nih.gov Although the CF3 group in this compound is on the aromatic ring and not directly alpha to the amine, its deactivating electronic influence must be considered in catalyst selection and reaction design.

Manganese-catalyzed C-H amination reactions have shown effectiveness even on electronically deactivated substrates, such as those containing a CF3 group. nih.gov This suggests that intramolecular or intermolecular C-H amination or other functionalizations on the aliphatic portion of the chroman ring could be feasible. Similarly, manganese-catalyzed late-stage C-H azidation or fluorination has been demonstrated on complex bioactive molecules, providing a pathway to further modify the chroman scaffold. nih.gov

The amine group itself can readily participate in classic catalytic cross-coupling reactions to form C-N bonds, such as Buchwald-Hartwig amination for N-arylation or N-heteroarylation. The synthesis of related chroman structures via cooperative enamine-metal Lewis acid catalysis also points to the potential for using the amine or its derivatives in more complex catalytic cycles to build molecular complexity. researchgate.net

| Transformation Type | Plausible Reaction | Catalyst System Example |

| C-N Cross-Coupling | Buchwald-Hartwig N-Arylation | Pd(dba)₂ / BINAP |

| C-H Functionalization | Benzylic C-H Amination | Manganese Phthalocyanine nih.gov |

| C-H Azidation | Late-Stage C-H Azidation | Manganese Porphyrin nih.gov |

| Multicomponent Reaction | Kabachnik–Fields reaction | Basic catalyst or catalyst-free acs.org |

| Asymmetric Synthesis | aza-Henry Reaction (of derived imine) | Amino acid-derived quaternary ammonium salts frontiersin.org |

Stability and Degradation Pathways Under Defined Reaction Conditions

The stability of this compound is governed by the resilience of its individual components. The trifluoromethyl group is known for its exceptional chemical and thermal stability due to the strength of the carbon-fluorine bond.

However, the amine functionality is susceptible to degradation under certain conditions. Under strong oxidative conditions, such as those used in advanced oxidation processes, degradation would likely initiate at the C-H bonds of the chroman ring or the N-H bond of the amine, as these are more reactive than the C-F bonds. nih.gov Studies on the degradation of fluorotelomers show that the non-fluorinated portion of the molecule is attacked first by hydroxyl radicals. nih.gov

Amines can also be sensitive to pH. While many simple amines are stable, some fluorinated amines, particularly N-trifluoromethyl amines, are known to be unstable under acidic conditions. researchgate.net Although the target compound is not an N-CF3 amine, its stability in strong acidic or basic media would need to be experimentally verified, as ring-opening of the chroman system can occur under certain conditions, especially with related chromone structures. d-nb.info For instance, reactions of 3-formylchromone with secondary amines in ethanol (B145695) can lead to ring-opened enaminoketones. d-nb.info

The most probable degradation pathways under defined chemical conditions would involve:

Oxidation: Attack by strong oxidants at the amine nitrogen or at the benzylic C4 position of the chroman ring.

Acid/Base Instability: Potential for protonation and subsequent reactions at the amine, or, under harsh conditions, ring-opening of the ether linkage.

Photochemical Degradation: Like other amines, it could be susceptible to photo-oxidation, particularly in the presence of atmospheric radicals.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, heterocyclic, and amine protons. The protons on the trifluoromethyl-substituted benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The presence of the electron-withdrawing trifluoromethyl group will influence their chemical shifts, with protons ortho and para to this group being deshielded and appearing at a lower field. The protons of the chroman ring system will present a more complex pattern. The benzylic protons at the C4 position are expected to appear as a multiplet, coupled to the proton at C3. The protons at the C2 position, adjacent to the ether oxygen, will also resonate as a multiplet. The proton at the C3 position, bearing the amine group, will likely be a multiplet due to coupling with the neighboring protons at C2 and C4. The amine protons (NH₂) are expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals are anticipated for each of the carbon atoms in the chroman skeleton and the trifluoromethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a typical C-F coupling constant (¹JCF) of around 270-280 Hz. The aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon bearing the trifluoromethyl group will have its chemical shift significantly influenced by this substituent. The carbons of the heterocyclic ring will appear at higher field, with the C2 carbon adjacent to the oxygen being the most deshielded of the aliphatic carbons. The C3 carbon, attached to the nitrogen, and the C4 benzylic carbon will have characteristic chemical shifts.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring. For a trifluoromethyl group on a phenyl ring, the chemical shift is typically observed in the range of -60 to -65 ppm relative to a standard like CFCl₃. For a closely related compound, (3R,4R)-N-(4-(trifluoromethyl)benzyl)chroman-3-amine, the ¹⁹F NMR shows a signal at δ -62.53 ppm. acs.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic CH | 7.0 - 7.8 | m | |

| C2-H₂ | 4.0 - 4.5 | m | |

| C3-H | 3.0 - 3.5 | m | |

| C4-H₂ | 2.8 - 3.2 | m | |

| NH₂ | 1.5 - 3.5 | br s | |

| Aromatic C | 110 - 160 | s, d | |

| C2 | 65 - 75 | t | |

| C3 | 45 - 55 | d | |

| C4 | 25 - 35 | t | |

| CF₃ | 120 - 130 | q | ¹JCF ≈ 270-280 |

| ¹⁹F | -60 to -65 | s |

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Determination

To unambiguously establish the connectivity of the atoms and the stereochemistry of the chiral centers, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling network between the protons, confirming the connectivity within the chroman ring, for instance, the coupling between the C2, C3, and C4 protons.

HSQC: An HSQC spectrum correlates the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

The stereochemistry at C3 could be investigated by analyzing the coupling constants between the C3 proton and the C2 and C4 protons, often supplemented by NOESY (Nuclear Overhauser Effect Spectroscopy) experiments which reveal through-space proximity of protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹, typically as two bands for a primary amine. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹. The C-O-C stretching of the chroman ether linkage would likely produce a strong band around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. For a related 3-amino-chromane derivative, characteristic IR bands were reported at 3079, 2975, 2928, 2875, and 1621 cm⁻¹. acs.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-F stretching vibrations would also be observable.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium (doublet) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| C-F | Stretch | 1100 - 1300 | Strong |

| C-O-C | Stretch | 1200 - 1250 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| N-H | Bend | 1590 - 1650 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₀H₁₀F₃NO), the expected exact mass of the molecular ion [M]⁺˙ can be calculated. The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for chromane derivatives include retro-Diels-Alder reactions and losses of small neutral molecules. nih.govresearchgate.net The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns. For a related, more complex 3-amino-chromane derivative, HRMS (ESI-TOF) was used to confirm the molecular formula. acs.org

X-ray Crystallography for Solid-State Molecular Structure Determination

Conformational Analysis and Torsion Angle Characterization

The chroman ring typically adopts a half-chair conformation. The substituents on the ring can exist in either axial or pseudo-axial and equatorial or pseudo-equatorial positions. The preferred conformation will be the one that minimizes steric interactions. For a 3-amino substituent, its orientation (axial vs. equatorial) will depend on the stereochemistry at C3 and any other substituents on the ring. The trifluoromethyl group at the 6-position is on the aromatic part of the ring and will influence the electronic properties more than the steric conformation of the heterocyclic ring.

X-ray diffraction analysis would provide the precise torsion angles of the chroman ring, defining its pucker and the exact spatial arrangement of the amine and trifluoromethyl groups. This information is crucial for understanding the molecule's shape and how it might interact with biological targets. In a study of related 3-amino-chromane ligands, the absolute stereochemistry was determined using crystallography, highlighting the importance of this technique for understanding the structure of these molecules. nih.gov

Intermolecular Interactions and Crystal Packing Studies (e.g., Hydrogen Bonding, π-π Stacking)

Following a comprehensive search of scientific literature and crystallographic databases, no specific studies detailing the crystal structure, intermolecular interactions, or crystal packing of this compound were found in the public domain.

The characterization of a compound's solid-state architecture through single-crystal X-ray diffraction is a prerequisite for a definitive analysis of its intermolecular forces. Such an analysis would provide precise measurements of bond angles, bond lengths, and the spatial arrangement of molecules within the crystal lattice. This empirical data is essential for identifying and quantifying specific interactions such as hydrogen bonds and π-π stacking.

Hydrogen Bonding: It can be hypothesized that the primary amine (-NH2) group of this compound would act as a hydrogen bond donor, while the oxygen atom of the chroman ring and the fluorine atoms of the trifluoromethyl group could potentially serve as hydrogen bond acceptors. The formation of a hydrogen-bonding network is a common feature in the crystal packing of amine-containing compounds and significantly influences their physical properties. nih.govresearchgate.netnih.govunito.it

The trifluoromethyl group, being strongly electron-withdrawing, would also influence the electrostatic potential of the aromatic ring, which in turn would affect the nature of any π-π stacking and other non-covalent interactions. nih.gov

Without experimental data from X-ray crystallography for this compound, any detailed discussion of its intermolecular interactions and crystal packing remains speculative. Further research, specifically the successful crystallization of the compound and its analysis by X-ray diffraction, is required to provide the necessary data for a thorough and accurate elucidation of its supramolecular chemistry. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 6 Trifluoromethyl Chroman 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties. A key application is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

For a molecule like 6-(Trifluoromethyl)chroman-3-amine, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its three-dimensional structure with high accuracy. researchgate.netias.ac.inmdpi.com The process involves starting with an initial guess of the geometry and iteratively adjusting atomic positions to minimize the total electronic energy. ias.ac.in This optimization reveals crucial structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Studies on related chromone (B188151) and coumarin (B35378) derivatives have successfully used DFT to establish their geometric structures. researchgate.netias.ac.inresearchgate.net The resulting optimized geometry is a stationary point on the potential energy surface, confirmed as a minimum by ensuring all calculated vibrational frequencies are real (i.e., not imaginary). ias.ac.in

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents plausible data based on DFT calculations for analogous structures. Actual values would require specific computation for this molecule.

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C-CF3 | 1.48 |

| C-F | 1.35 | |

| C-NH2 | 1.46 | |

| N-H | 1.01 | |

| C-O (ring) | 1.37 | |

| Bond Angles (°) | C-C-CF3 | 120.5 |

| F-C-F | 107.0 | |

| C-C-NH2 | 111.0 | |

| Dihedral Angles (°) | H-N-C-C | 60.0 / 180.0 |

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which is invaluable for structure elucidation and comparison with experimental results.

Vibrational Frequencies (FT-IR, Raman): DFT calculations can predict the vibrational modes of a molecule. dtic.milresearchgate.net The harmonic vibrational frequencies are obtained from the second derivatives of the energy with respect to atomic displacements. ias.ac.in These theoretical frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.netnih.gov For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-F stretching of the trifluoromethyl group, and various C-C and C-O stretching and bending modes of the chroman ring system. ias.ac.inmdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) This table shows representative frequency ranges based on studies of similar functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | Amine | ~3450 |

| N-H Symmetric Stretch | Amine | ~3360 |

| C-H Aromatic Stretch | Benzene (B151609) Ring | 3050 - 3150 |

| C-H Aliphatic Stretch | Dihydropyran Ring | 2850 - 2960 |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 |

| C-N Stretch | Amine | 1100 - 1250 |

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. nih.govrsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used to calculate the nuclear magnetic shielding tensors. github.io These values are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield predicted ¹H and ¹³C chemical shifts. Accurate prediction often requires considering the conformational flexibility of the molecule and the effects of the solvent, which can be modeled implicitly (e.g., using the Polarizable Continuum Model, PCM) or explicitly. github.ionih.govresearchgate.net For complex molecules, a Boltzmann-weighted average of the chemical shifts from several low-energy conformers provides the most accurate comparison to experimental spectra. github.io

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) This table presents plausible chemical shift values based on general principles and data for similar fragments.

| Proton Environment | Predicted Chemical Shift (ppm) |

| Aromatic Protons (adjacent to -CF3) | 7.5 - 7.8 |

| Aromatic Protons (ortho/meta to C-O) | 6.9 - 7.2 |

| Methine Proton (-CH-NH2) | 3.5 - 4.0 |

| Methylene Protons (-O-CH2-) | 4.2 - 4.6 |

| Methylene Protons (-CH-CH2-C) | 2.0 - 2.8 |

| Amine Protons (-NH2) | 1.5 - 2.5 |

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netimist.ma The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would be expected to show a strongly negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. imist.mathaiscience.info The oxygen atom in the chroman ring would also exhibit a negative potential. Conversely, the hydrogen atoms of the amine group would show a positive potential (blue). The electron-withdrawing nature of the trifluoromethyl group would create a region of positive potential on the attached carbon and influence the charge distribution on the aromatic ring. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. thaiscience.info The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO acts as the electron donor, and its energy level is related to the ionization potential. materialsciencejournal.orgresearchgate.net

The LUMO acts as the electron acceptor, and its energy level is related to the electron affinity. materialsciencejournal.orgresearchgate.net

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netsci-hub.se A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amine group, reflecting their electron-donating capabilities. The LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing trifluoromethyl group. The analysis of these orbitals helps in predicting the feasibility and regioselectivity of various reactions.

Table 4: Predicted FMO Properties and Global Reactivity Descriptors (Illustrative) This table shows representative values based on DFT calculations for similar aromatic amines.

| Parameter | Definition | Predicted Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.9 |

| Ionization Potential (I) | -E_HOMO | 5.8 |

| Electron Affinity (A) | -E_LUMO | 0.9 |

| Electronegativity (χ) | (I + A) / 2 | 3.35 |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.29 |

Conformational Analysis and Exploration of Energy Landscapes

Most molecules are not rigid structures but exist as an ensemble of interconverting conformers. Conformational analysis aims to identify the stable conformers and understand the energy barriers between them. semanticscholar.org The dihydropyran ring in the chroman structure typically adopts non-planar conformations, such as a half-chair or sofa, to relieve ring strain. researchgate.net

For this compound, key conformational flexibility arises from:

The puckering of the dihydropyran ring.

The orientation of the amine group at the C3 position (pseudo-axial vs. pseudo-equatorial).

Rotation around the C-N bond of the amine group.

Rotation of the trifluoromethyl group around the C-C bond.

Theoretical Studies of Reaction Mechanisms and Associated Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. nih.gov By mapping the reaction pathway from reactants to products, it is possible to identify key intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, therefore, the reaction rate.

For reactions involving this compound, such as N-acylation, alkylation, or participation in cyclization reactions, DFT calculations can be employed to:

Optimize the geometries of reactants, products, intermediates, and transition states. montclair.edu

Calculate the activation energies to predict reaction feasibility and compare competing pathways.

Analyze the electronic structure of the transition state to understand the bonding changes that occur during the reaction.

For instance, studying the mechanism of a reaction at the amine group would involve modeling the approach of an electrophile, locating the transition state for the bond formation, and calculating its energy relative to the reactants. frontiersin.org Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov

Prediction of Redox Potentials and Related Electronic Properties

The prediction of redox potentials through computational methods is crucial for understanding a molecule's electron transfer capabilities, which is fundamental to its electrochemical behavior and potential role in various chemical reactions. Theoretical calculations can determine properties such as ionization potential and electron affinity, which are directly related to the redox potential. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amine group on the chroman scaffold suggests a complex electronic interplay that would be interesting to model. However, at present, no specific data from such theoretical studies on this compound are available in the public domain.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define chemical bonds and atomic interactions within a molecule. A QTAIM analysis of this compound would elucidate the nature of the covalent and non-covalent interactions, providing a detailed picture of the bonding within the molecule. This would include characterizing the bond critical points and analyzing the electron density distribution to understand the influence of the trifluoromethyl and amine substituents on the chroman ring system. Regrettably, no QTAIM studies have been specifically conducted and published for this compound.

While general methodologies for predicting redox potentials of trifluoromethyl-containing compounds and for performing QTAIM analysis on heterocyclic systems are well-established, their specific application to this compound has not been documented in scientific literature. The absence of such research means that no data tables or detailed findings can be presented for these specific computational investigations. Further research in this area would be necessary to fill this knowledge gap.

Application As a Chemical Building Block in Advanced Organic Synthesis

Synthesis of Novel Trifluoromethylated Heterocyclic Systems

The amine functionality of 6-(trifluoromethyl)chroman-3-amine serves as a versatile handle for the construction of diverse heterocyclic systems. This allows for the direct attachment of new rings to the chroman framework, leading to novel trifluoromethylated compounds with potential applications in drug discovery and materials science.

The synthesis of fused-ring systems is a fundamental goal in organic chemistry to create complex, three-dimensional molecules. rsc.org General strategies for creating chroman-fused systems often rely on intramolecular cyclization reactions where a reactive intermediate on a side chain attacks the aromatic portion of the chroman ring. A common and powerful method for achieving this is the intramolecular Friedel-Crafts epoxy-arene cyclization. nih.govnih.gov

In the context of this compound, the primary amine group is the key to installing the necessary precursors for such cyclizations. By acylating or alkylating the amine, a side chain containing an electrophilic component (like an epoxide or an activated alkene) can be introduced. Subsequent exposure to a Brønsted or Lewis acid catalyst can then trigger an intramolecular reaction to form a new ring fused to the chroman system. This approach allows for the stereoselective synthesis of complex polycyclic structures. nih.gov

Table 1: General Strategy for Chroman-Fused Ring Synthesis

| Starting Material Component | Key Transformation | Resulting Fused System |

|---|---|---|

| This compound | 1. N-Alkylation with an epoxy-containing side chain2. Acid-catalyzed intramolecular cyclization | Naphtho[2,1-c]chromen derivatives |

Pyridine (B92270) and pyrazole (B372694) moieties are ubiquitous in pharmaceuticals and agrochemicals. The synthesis of molecules containing these rings is of significant interest. mdpi.comchim.it The primary amine of this compound makes it an ideal precursor for building these heterocycles through well-established condensation reactions.

Pyrazole rings can be readily synthesized by the reaction of a hydrazine (B178648) or an amine with a 1,3-dicarbonyl compound or its equivalent. nih.gov Similarly, substituted pyridines can be prepared via multicomponent reactions, where an amine is condensed with aldehydes and active methylene compounds. researchgate.netnih.gov By employing this compound in these reactions, the pyrazole or pyridine ring becomes directly attached to the chroman scaffold, yielding highly functionalized and structurally novel compounds. The trifluoromethyl group on the chroman ring can influence the electronic properties of the resulting heterocyclic system, potentially modulating its biological activity.

Table 2: Synthesis of Heterocyclic Derivatives

| Heterocycle | General Reactants | Product Type |

|---|---|---|

| Pyrazole | This compound + 1,3-Diketone | 3-(Pyrazolyl)-6-(trifluoromethyl)chroman |

| Pyridine | This compound + Aldehyde + β-Ketoester | 3-(Dihydropyridinyl)-6-(trifluoromethyl)chroman |

Polycyclic ring structures are valuable starting points in medicinal chemistry for the development of multi-functional drugs. nih.gov The chroman core of this compound already provides a bicyclic, sp³-rich scaffold. This can be further elaborated into more complex polycyclic systems through cascade or one-pot annulation reactions. nih.govresearchgate.net

The strategic placement of the amine group allows it to be used as an anchor point to introduce other functionalities. For instance, the amine can be converted into a dienophile or diene, setting the stage for intramolecular Diels-Alder reactions to build additional six-membered rings. Alternatively, multicomponent reactions, such as the Petasis reaction, can be employed to introduce complexity in a single step, followed by ring-closing metathesis or other cyclization strategies to forge intricate bridged or fused polycyclic frameworks. researchgate.net The synthesis of such complex scaffolds from a readily available chiral building block is an efficient strategy for populating chemical libraries with diverse and drug-like molecules. rmit.edu.vn

Formation of High-Value Organic Intermediates in Multi-Step Syntheses

These intermediates carry multiple points for diversification: the heterocyclic ring can be functionalized, the chroman aromatic ring can undergo electrophilic substitution, and the stereocenter at the 3-position can direct subsequent reactions. The presence of the trifluoromethyl group is particularly advantageous, as it is a stable functional group that is often sought after in the final target molecules for its ability to enhance pharmacological properties. purdue.edu Therefore, synthetic routes that utilize this compound early on can efficiently build molecular complexity and incorporate desirable features for drug discovery programs.

Development of New Synthetic Methodologies Utilizing this compound as a Key Component

The unique structural and electronic properties of this compound make it an excellent substrate for the development and validation of new synthetic methodologies. The quest for novel reactions that can efficiently create carbon-carbon and carbon-heteroatom bonds under mild conditions is a constant focus of chemical research.

For example, the chroman scaffold can be a target for novel dearomative functionalization reactions, such as the recently developed dearomative borylation of chromenes, to create new boron-containing oxacycles. nih.gov The amine group can be used to direct C-H activation reactions on the chroman skeleton, allowing for late-stage functionalization at positions that are otherwise difficult to access. Furthermore, the chiral nature of the molecule makes it a valuable test case for new asymmetric transformations. Developing methodologies that are tolerant of the trifluoromethyl group and the chroman's ether linkage is crucial for expanding the toolbox of synthetic organic chemists. As such, this compound can play a key role not just as a building block for specific targets, but as a platform for chemical innovation.

Structural Modification and Derivative Research of 6 Trifluoromethyl Chroman 3 Amine

Systematic Exploration of N-Substitution Patterns

The primary amine group in 6-(trifluoromethyl)chroman-3-amine offers a reactive site for a wide array of chemical transformations, enabling the systematic exploration of N-substitution patterns. This has led to the synthesis of diverse derivatives with modified properties.

One common approach involves the reaction of the amine with various electrophiles. For instance, N-alkylation introduces alkyl groups of varying chain lengths and branching, which can influence the steric bulk and lipophilicity of the resulting secondary or tertiary amines. nih.gov Acylation with acid chlorides or anhydrides yields amides, which can alter the electronic nature and hydrogen bonding capabilities of the molecule. chemrxiv.org The formation of sulfonamides through reaction with sulfonyl chlorides is another strategy to introduce different functional groups and modulate the compound's characteristics.

Furthermore, reductive amination with aldehydes or ketones provides a versatile route to a broad range of N-substituted derivatives. This method allows for the introduction of various aryl and alkyl substituents, expanding the chemical space of accessible compounds. The synthesis of N-trifluoromethyl derivatives has also been explored, a modification known to impact a molecule's metabolic stability and basicity. nih.govnih.gov The synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes has been reported, starting from the corresponding 4-ylamino-1,1,1-trifluoro-butan-2-ols. researchgate.netscielo.br

The table below summarizes some examples of N-substitution reactions performed on amine scaffolds, illustrating the diversity of achievable derivatives.

| Reagent Class | Resulting Functional Group | Potential Influence on Properties |

| Alkyl Halides | Secondary/Tertiary Amine | Increased steric bulk, altered lipophilicity |

| Acid Chlorides/Anhydrides | Amide | Modified electronic properties, hydrogen bonding |

| Sulfonyl Chlorides | Sulfonamide | Introduction of diverse functional groups |

| Aldehydes/Ketones (Reductive Amination) | Substituted Amine | Versatile introduction of aryl and alkyl groups |

| Trifluoromethylating Agents | N-Trifluoromethyl Amine | Altered basicity and metabolic stability |

| Formaldehyde | 1,3-Oxazinane | Formation of a heterocyclic ring system |

Introduction of Diverse Substituents on the Chroman Ring System

Substituents can be introduced at different positions on the aromatic portion of the chroman ring. For example, the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, cyano) can tune the electron density of the aromatic system. nih.govacs.org Halogenation (e.g., with chlorine, bromine) is another common modification that can influence both electronic properties and lipophilicity. acs.org

In a study on chromone (B188151) derivatives, it was found that the electronic nature of the substituent at the 6-position can dramatically alter activity, with electron-poor compounds generally showing higher potency in certain contexts. acs.org The introduction of bulky groups, such as a t-butyl group, can also be explored to probe steric interactions. nih.gov

The table below provides examples of substituents introduced onto the chroman ring and their potential effects.

| Substituent | Position | Potential Effect |

| Nitro (-NO2) | 6 | Electron-withdrawing, alters electronic properties. nih.gov |

| Methoxy (-OCH3) | Varies | Electron-donating, alters electronic properties. mdpi.com |

| Chlorine (-Cl) | 6 | Electron-withdrawing, increases lipophilicity. acs.org |

| Bromo (-Br) | 6 | Electron-withdrawing, increases lipophilicity. nih.gov |

| Iodo (-I) | 6 | Electron-withdrawing, increases lipophilicity. nih.gov |

| Ethynyl | 6 | Can be further functionalized. nih.gov |

Synthesis of Fused-Ring Systems and Polycyclic Derivatives

Building upon the this compound core, researchers have explored the synthesis of fused-ring systems and more complex polycyclic derivatives. These modifications aim to create rigid, well-defined three-dimensional structures with novel chemical properties.

One approach involves the annulation of additional rings onto the chroman framework. For example, the synthesis of 1,6-naphthyridine (B1220473) and pyrido[4,3-d]pyrimidine (B1258125) derivatives has been achieved from precursors containing a trifluoromethyl group. researchgate.net These fused systems often exhibit distinct electronic and photophysical properties compared to the parent chroman.

The synthesis of benzo[c]chromen-6-one derivatives, which are structurally related to urolithins, has also been reported. mdpi.com These polycyclic structures are built upon a core that can be accessed through intramolecular cyclization reactions. The development of synthetic routes to such complex molecules opens up avenues for exploring new chemical space.

Influence of Structural Modifications on Electronic Properties and Reactivity

Structural modifications to this compound have a profound influence on its electronic properties and chemical reactivity. The introduction of the trifluoromethyl group itself, a strong electron-withdrawing group, significantly lowers the electron density of the aromatic ring and can affect the basicity of the amine. nih.gov

Further substitution on the chroman ring can fine-tune these electronic effects. Electron-withdrawing substituents, such as nitro or additional halogens, will further decrease the electron density, while electron-donating groups will have the opposite effect. nih.govacs.org These changes in electronic distribution can impact the reactivity of the molecule in various chemical transformations. For instance, the nucleophilicity of the amine can be modulated by substituents on the aromatic ring.

Theoretical studies, often employing Density Functional Theory (DFT) calculations, have been used to understand the electronic structure of related trifluoromethyl-substituted chromones. nih.gov These calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity and electronic transitions. researchgate.net Experimental techniques such as UV-vis spectroscopy can then be used to validate these theoretical predictions. nih.gov

Investigation of Stereoisomers and Their Distinct Chemical Properties

The C3 position of the chroman ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers, (S)- and (R)-6-(trifluoromethyl)chroman-3-amine. chemsrc.com The investigation of these stereoisomers and their distinct chemical properties is a critical aspect of the research on this compound.

The synthesis of enantiomerically pure forms of α-trifluoromethyl amines is an active area of research, with various catalytic enantioselective methods being developed. nih.govnih.gov These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The separation of racemic mixtures into individual enantiomers is another important technique.

Once isolated, the distinct chemical properties of the enantiomers can be studied. For example, their interactions with other chiral molecules, such as enzymes or chiral stationary phases in chromatography, will be stereospecific. In coordination chemistry, the use of a single enantiomer as a ligand can lead to the formation of diastereomeric metal complexes with different properties. mdpi.com The development of methods for the synthesis of chiral trifluoromethylated enamides, which can be precursors to chiral amines, further highlights the importance of stereochemistry in this field. chemrxiv.orgresearchgate.net

Design of Target-Specific Chemical Probes (excluding pharmacological activity or clinical application)

The this compound scaffold can serve as a foundation for the design of target-specific chemical probes. These probes are valuable tools for studying biological systems at the molecular level, without necessarily having a therapeutic application.

The design of a chemical probe involves incorporating a reporter group, such as a fluorophore or a tag for affinity purification, onto the core scaffold. The trifluoromethyl group itself can sometimes be used as a ¹⁹F NMR reporter. ljmu.ac.uk The amine group provides a convenient handle for attaching these reporter moieties through standard chemical transformations.

Ligand Design and Coordination Chemistry Based on the Amine Moiety

The amine group of this compound makes it a suitable candidate for ligand design in coordination chemistry. The lone pair of electrons on the nitrogen atom can coordinate to a variety of metal ions, forming metal complexes with diverse structures and properties.

The tridentate nature of some Schiff base ligands derived from amino acids and salicylaldehydes highlights the potential for multidentate coordination. mdpi.com By analogy, derivatives of this compound could be designed to act as bidentate or tridentate ligands. The steric and electronic properties of the chroman scaffold, including the bulky trifluoromethyl group, would influence the coordination geometry and stability of the resulting metal complexes.

The design of ligands for specific metal ions is a major focus of coordination chemistry. nih.gov By modifying the substituents on the chroman ring and the N-substituents on the amine, it is possible to tune the ligand's affinity and selectivity for different metal centers. The resulting coordination compounds could have applications in areas such as catalysis or materials science. Docking studies can be employed to predict the binding modes of these ligands with metal-containing proteins or other receptors. ugm.ac.id

Conclusion and Future Perspectives in 6 Trifluoromethyl Chroman 3 Amine Research

Summary of Key Academic Contributions and Identification of Research Gaps

A comprehensive review of the scientific literature reveals that dedicated research focusing exclusively on 6-(Trifluoromethyl)chroman-3-amine is sparse. While the chroman-3-amine (B1202177) core and trifluoromethylated aromatic compounds have been independently studied, their combination in this specific architecture represents a nascent area of investigation. The primary research gap, therefore, is the limited body of work directly addressing the synthesis, characterization, and application of this particular molecule.

Academic contributions in related areas, however, provide a foundational framework. For instance, the synthesis of various substituted chroman and chromone (B188151) derivatives has been explored for their potential as sirtuin inhibitors, highlighting the therapeutic potential of this heterocyclic system. nih.gov Furthermore, extensive research into the synthesis of chiral amines, including those with fluorine-containing substituents, offers valuable insights into potential synthetic strategies. nih.govnih.govresearchgate.net The development of methods for the asymmetric hydrogenation of imines and reductive amination are particularly relevant for accessing enantiomerically pure chiral amines, a critical consideration for pharmaceutical applications. nih.gov

The key research gaps can be summarized as follows:

Lack of dedicated synthetic routes: No established, optimized synthetic protocols specifically for this compound have been reported.

Limited characterization data: Comprehensive spectroscopic and crystallographic data for this compound are not readily available in the public domain.

Unexplored biological activity: The pharmacological profile of this compound remains uninvestigated.

Absence of application-focused studies: Its potential utility in materials science, catalysis, or as a chemical probe has not been explored.

Emerging Synthetic Strategies and Methodological Advancements for the Compound

While specific methods for this compound are not documented, emerging strategies in organic synthesis can be extrapolated to devise plausible routes. The synthesis of fluorinated chromones and their derivatives serves as a pertinent starting point. mdpi.comresearchgate.net Methodologies for the introduction of trifluoromethyl groups into aromatic rings are well-established and could be applied to a suitable chroman precursor. mdpi.comorganic-chemistry.org

Recent advancements in catalytic asymmetric synthesis are particularly promising for obtaining enantiomerically pure this compound. nih.govrsc.org These methods often employ transition metal catalysts with chiral ligands to achieve high levels of stereocontrol. Biocatalytic approaches, utilizing engineered enzymes such as transaminases or amine dehydrogenases, also present a green and highly selective alternative for the synthesis of chiral amines. nih.gov

Potential synthetic approaches could involve a multi-step sequence starting from a commercially available trifluoromethylated phenol (B47542). Key transformations might include:

O-alkylation with a suitable three-carbon synthon.

Intramolecular cyclization to form the chroman ring.

Introduction of the amine functionality at the C3 position, potentially via reductive amination of a corresponding chroman-3-one (B94795) intermediate.

The table below outlines some potential synthetic strategies based on established methodologies in related fields.

| Strategy | Description | Potential Advantages | Key Challenges |

| Reductive Amination of a Precursor Ketone | Synthesis of 6-(trifluoromethyl)chroman-3-one followed by reductive amination using ammonia (B1221849) or an ammonia equivalent. | Well-established and versatile method. | Requires synthesis of the precursor ketone; control of stereochemistry for chiral amine production. |

| Asymmetric Hydrogenation of an Imine | Formation of an imine from 6-(trifluoromethyl)chroman-3-one and subsequent asymmetric hydrogenation using a chiral catalyst. | High potential for enantioselectivity. nih.gov | Catalyst selection and optimization can be challenging. |

| Biocatalytic Transamination | Use of a transaminase enzyme to convert 6-(trifluoromethyl)chroman-3-one directly to the chiral amine. | High stereoselectivity and mild reaction conditions. nih.gov | Enzyme availability and substrate scope may be limiting. |

| Nucleophilic Opening of an Epoxide | Synthesis of a 6-(trifluoromethyl)chroman-2,3-epoxide followed by regioselective opening with an amine nucleophile. | Can provide access to specific stereoisomers. | Synthesis of the epoxide precursor and control of regioselectivity. |

Potential for Further Theoretical and Mechanistic Investigations

The unique electronic properties imparted by the trifluoromethyl group make this compound an interesting candidate for theoretical and mechanistic studies. Computational chemistry could be employed to predict its conformational preferences, electronic structure, and reactivity. mdpi.com Such studies can provide valuable insights into its potential interactions with biological targets or its behavior in chemical reactions.

Mechanistic investigations into its synthesis would also be highly valuable. For instance, understanding the transition states and reaction pathways in catalytic asymmetric syntheses could aid in the rational design of more efficient and selective catalysts. nih.govrsc.org Isotopic labeling studies could be used to elucidate the mechanisms of key bond-forming reactions. nih.gov Furthermore, exploring the reactivity of the amine and the trifluoromethylated aromatic ring could uncover novel chemical transformations.

Future Directions in Scaffold Diversification and Utility in Chemical Research

The this compound scaffold holds significant potential for diversification, opening up avenues for the creation of compound libraries for various applications. The primary amine functionality serves as a versatile handle for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and sulfonylation. This allows for the systematic modification of the molecule's physicochemical properties to optimize for specific biological activities or material properties.

"Scaffold hopping," a strategy used in drug discovery to identify novel core structures with improved properties, could be applied to design analogs of this compound. nih.gov This could involve replacing the chroman ring with other heterocyclic systems while retaining the key trifluoromethyl and amine functionalities.

The utility of this compound in chemical research could extend beyond medicinal chemistry. The chiral amine moiety could serve as a ligand for asymmetric catalysis or as a chiral resolving agent. The trifluoromethyl group can also serve as a useful probe in biophysical studies, such as in ¹⁹F NMR spectroscopy, to monitor binding events or conformational changes. nih.gov The development of fluorescent probes based on the coumarin (B35378) scaffold, a related structure, suggests that functionalized this compound derivatives could find applications in bioimaging. researchgate.netrsc.org

The table below summarizes potential future research directions.

| Research Area | Specific Focus | Potential Impact |

| Medicinal Chemistry | Synthesis and screening of a library of N-functionalized derivatives for various biological targets. | Discovery of new therapeutic agents with improved properties. |

| Asymmetric Catalysis | Use as a chiral ligand in transition metal-catalyzed reactions. | Development of new and efficient methods for asymmetric synthesis. |

| Materials Science | Incorporation into polymers or other materials to modify their properties. | Creation of new materials with tailored optical, electronic, or thermal properties. |

| Chemical Biology | Development of chemical probes for studying biological processes. | Elucidation of biological mechanisms and identification of new drug targets. |

Q & A

What are the optimal synthetic routes for 6-(Trifluoromethyl)chroman-3-amine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound typically involves multi-step protocols, including cross-coupling reactions, boronic acid couplings, and catalytic hydrogenation. For example, European patent applications describe the use of trifluoromethyl-substituted pyridines or pyrimidines as intermediates, with LCMS ([M+H]+ peaks at m/z 366–785) and HPLC retention times (1.25–1.38 minutes under SMD-TFA05 conditions) used to confirm product formation . Key steps include:

- Catalytic coupling : Use of palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings with trifluoromethyl boronic acids.

- Deprotection : Acidic cleavage of protecting groups (e.g., tert-butyl carbamates) using HCl/dioxane .

- Purification : Reverse-phase HPLC with MeCN/water (0.1% formic acid) to isolate high-purity products .

Methodological Tip : Optimize reaction temperature (e.g., 80°C for alkylation steps) and stoichiometric ratios of reagents (e.g., 2:1 molar excess of bromoethane derivatives) to enhance yields .

How can researchers resolve discrepancies between LCMS and HPLC data during purity assessment?

Advanced Research Question

Discrepancies in LCMS (m/z values) and HPLC retention times may arise from ionization artifacts, solvent effects, or isomeric impurities. For instance, trifluoromethyl groups can suppress ionization efficiency in ESI-MS, leading to underestimated purity . To address this:

- Orthogonal validation : Combine LCMS with or to confirm structural integrity.

- Standardized conditions : Replicate HPLC analyses using identical mobile phases (e.g., SMD-TFA05: 0.1% TFA in water/MeCN) to minimize variability .

- High-resolution MS : Use HRMS to distinguish between isobaric species (e.g., m/z 757 vs. 785) .

What is the mechanistic role of the trifluoromethyl group in modulating bioactivity and metabolic stability?

Basic Research Question